molecular formula C13H15N B14279773 6-(2-Methylphenyl)hex-5-enenitrile CAS No. 143626-97-5

6-(2-Methylphenyl)hex-5-enenitrile

Katalognummer: B14279773
CAS-Nummer: 143626-97-5
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: XGBYEBKXJURTKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Methylphenyl)hex-5-enenitrile is an organic compound characterized by a nitrile group attached to a hexene chain, which is further substituted with a 2-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylphenyl)hex-5-enenitrile can be achieved through several methods. One common approach involves the reaction of 2-methylphenylacetonitrile with 1-bromo-5-hexene under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by nucleophilic substitution with the bromoalkene.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Methylphenyl)hex-5-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

6-(2-Methylphenyl)hex-5-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(2-Methylphenyl)hex-5-enenitrile depends on its specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylphenylacetonitrile: Similar structure but lacks the hexene chain.

    Hex-5-enenitrile: Similar structure but lacks the 2-methylphenyl group.

    2-Methylphenylpropionitrile: Similar structure but with a shorter carbon chain.

Uniqueness

6-(2-Methylphenyl)hex-5-enenitrile is unique due to the combination of the 2-methylphenyl group and the hexene chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

143626-97-5

Molekularformel

C13H15N

Molekulargewicht

185.26 g/mol

IUPAC-Name

6-(2-methylphenyl)hex-5-enenitrile

InChI

InChI=1S/C13H15N/c1-12-8-5-6-10-13(12)9-4-2-3-7-11-14/h4-6,8-10H,2-3,7H2,1H3

InChI-Schlüssel

XGBYEBKXJURTKN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C=CCCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.